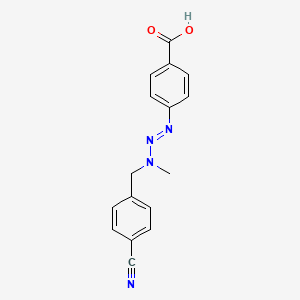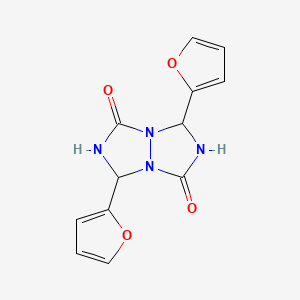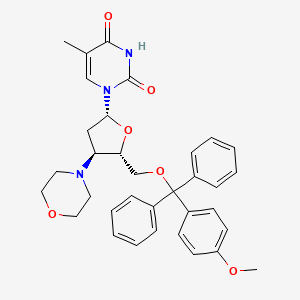
Tert-butyl propyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl propyl sulfide, also known as tert-butyl propyl sulfide, is an organic compound with the molecular formula C7H16S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
t-Butyl propyl sulfide can be synthesized through the reaction of tert-butyl chloride with propyl mercaptan in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in propyl mercaptan attacks the carbon atom in tert-butyl chloride, displacing the chloride ion.
Industrial Production Methods
In industrial settings, t-Butyl propyl sulfide can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the reaction include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
Analyse Des Réactions Chimiques
Types of Reactions
t-Butyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
t-Butyl propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, antioxidants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which t-Butyl propyl sulfide exerts its effects depends on the specific reaction or application. In general, the sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is central to its reactivity and applications in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl propyl sulfide
- Ethyl propyl sulfide
- Isopropyl propyl sulfide
Uniqueness
t-Butyl propyl sulfide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This steric effect can make t-Butyl propyl sulfide less reactive in certain nucleophilic substitution reactions compared to its less bulky analogs.
Propriétés
Numéro CAS |
926-40-9 |
|---|---|
Formule moléculaire |
C7H16S |
Poids moléculaire |
132.27 g/mol |
Nom IUPAC |
2-methyl-2-propylsulfanylpropane |
InChI |
InChI=1S/C7H16S/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
MTVMGLPBDYLGDV-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


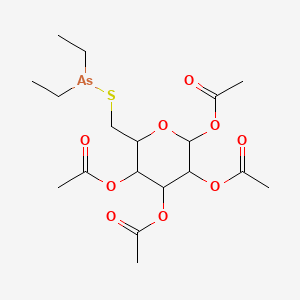
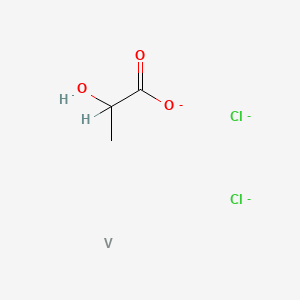


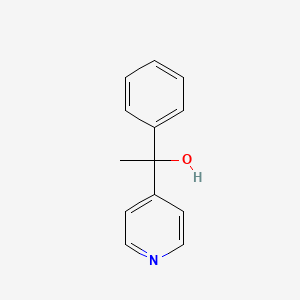
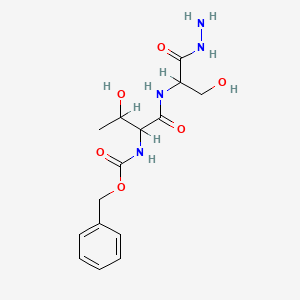
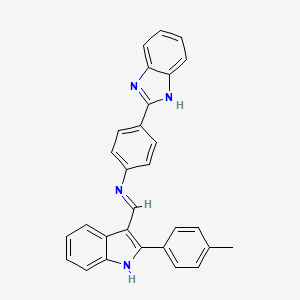
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)


